N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
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Overview
Description
N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the condensation of 3-methylthiophene-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-pyridinecarboxylic acid to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazolidine rings can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the thiazolidine ring may produce thiazolidines .
Scientific Research Applications
N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives, pyridine carboxamides, and thiophene-containing molecules. Examples include:
- Thiazolidine-2,4-dione
- Pyridine-4-carboxamide
- 3-Methylthiophene-2-carbaldehyde
Uniqueness
N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H11N3O2S3 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N3O2S3/c1-9-4-7-22-11(9)8-12-14(20)18(15(21)23-12)17-13(19)10-2-5-16-6-3-10/h2-8H,1H3,(H,17,19)/b12-8- |
InChI Key |
FOCOSELBUPMXLP-WQLSENKSSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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